5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine
Description
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine is a pyrimidine derivative characterized by an ethylsulfonyl group at position 5, a meta-tolyl (m-tolyl) substituent at position 4, and an amine group at position 2. The m-tolyl group introduces steric and electronic effects, which may modulate solubility and reactivity.
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(3-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O2S/c1-3-19(17,18)11-8-15-13(14)16-12(11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
GOFPURISEFKTNP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(m-tolyl)pyrimidin-2-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent-Based Classification
Pyrimidin-2-amine derivatives vary widely in substituent patterns. Below is a systematic comparison with structurally related compounds:
Key Findings from Comparative Analysis
Synthetic Efficiency :
- Substituent size and position critically impact yields. For example, 5e (44% yield) demonstrates that ortho-substitution (2-methoxyphenyl) introduces steric challenges during synthesis compared to para-substituted analogs like 5c (92%) .
- Electron-withdrawing groups (e.g., Cl in 5d ) may lower yields (77%) due to reduced reactivity in coupling reactions .
Compounds with naphthalenyl substituents (5b–5e) exhibit larger aromatic systems, which may reduce aqueous solubility but improve π-π stacking in crystal lattices, as evidenced by high HPLC purity in 5c (99.96%) .
Structural Flexibility :
- The m-tolyl group in the target compound and its methylsulfonyl analog provides a balance between steric bulk and electronic effects, unlike the naphthalenyl derivatives, which prioritize aromatic interactions .
Research Implications and Limitations
- Gaps in Data : The target compound’s synthetic route, yield, and bioactivity data are absent in the provided evidence, limiting direct comparisons.
- Inference from Analogs : The methylsulfonyl analog’s commercial availability (CAS 1708269-59-3) suggests industrial relevance, while the ethyl variant’s longer alkyl chain warrants exploration for optimized pharmacokinetics .
- Future Directions : Comparative studies on sulfonyl chain length (methyl vs. ethyl) and aryl substituent effects (naphthalenyl vs. m-tolyl) are needed to elucidate structure-activity relationships.
Biological Activity
5-(Ethylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as a selective inhibitor of the TYK2 kinase. This compound is characterized by its unique structural features, which include an ethylsulfonyl group and a meta-tolyl substituent, contributing to its reactivity and specificity in biological interactions.
Structural Overview
The molecular formula of this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 279.34 g/mol. The presence of the pyrimidine ring and the amine functional group at the 2-position enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethylsulfonyl group, meta-tolyl group | Selective TYK2 inhibition |
| 5-(Methylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine | Methylsulfonyl group | TYK2 inhibition |
| 5-(Ethoxycarbonyl)-4-(m-tolyl)pyrimidin-2-amine | Ethoxycarbonyl substituent | Potential anti-inflammatory properties |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of TYK2 (tyrosine kinase 2). TYK2 plays a crucial role in cytokine signaling pathways, which are integral to immune response and inflammation. By selectively inhibiting this kinase, the compound has potential applications in treating autoimmune diseases and inflammatory disorders.
Research Findings
- Inhibition Studies : Research indicates that this compound exhibits significant inhibitory activity against TYK2, with IC50 values indicating effective modulation of cytokine signaling pathways. This selectivity is attributed to the specific arrangement of the ethylsulfonyl and meta-tolyl groups, which enhance binding affinity to the kinase's active site .
-
Case Studies : Several studies have evaluated the compound's efficacy in vitro and in vivo:
- In a model of autoimmune disease, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- In cancer models, preliminary data suggest that it may also inhibit tumor growth via modulation of pathways involving cell proliferation and survival .
- Toxicology Assessment : Toxicity studies have shown that the compound exhibits a favorable safety profile at therapeutic doses, with minimal hemolytic effects observed up to concentrations of 200 µmol/L .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Selectivity for TYK2 | Potential Applications |
|---|---|---|
| This compound | High | Autoimmune diseases |
| 5-(Methylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine | Moderate | Inflammatory disorders |
| 5-(Phenoxymethyl)-4-(o-tolyl)pyrimidin-2-amine | Low | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
